Ziprasidone hydrochloride
Overview
Description
Ziprasidone hydrochloride is a benzothiazolylpiperazine derivative recognized as an atypical antipsychotic agent, primarily employed in the treatment of schizophrenia and other mood disorders. This compound exhibits a unique mechanism of action, functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor. Additionally, it inhibits the synaptic reuptake of serotonin and norepinephrine. Despite its well-documented antischizophrenic properties, the precise mechanism underlying its therapeutic effects remains partially understood, though it is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism, along with its activity against histamine H1 and alpha-1-adrenergic receptors (American Journal of Health-System Pharmacy, 2002).
Synthesis Analysis
The synthesis of Ziprasidone involves several key steps, starting from 3-chloro-1,2-benzoisothiazole combined with piperazine to form 1,2-benzoisothiazole-3-piperazine. This intermediate undergoes further transformations, including Friedel-crafts acylation and reduction, to yield the final product. The overall synthesis demonstrates an efficient pathway to ziprasidone with a yield of 50.5%, highlighting its feasible production for pharmaceutical applications (Fine Chemical Intermediates, 2010).
Molecular Structure Analysis
Ziprasidone's molecular structure is characterized by a benzothiazolylpiperazine core, essential for its pharmacological activity. The compound's efficacy and specificity towards various neurotransmitter receptors are attributed to this distinct molecular framework. The structure-activity relationship (SAR) studies have underscored the significance of the benzothiazolylpiperazine moiety in conferring antipsychotic properties, facilitating its binding to target receptors, and modulating neurotransmitter activity.
Chemical Reactions and Properties
One notable reaction in the metabolism of ziprasidone involves the reductive cleavage of the benzisothiazole moiety, leading to the formation of a novel metabolite intermediate. This process, observed in hepatic cytosolic fractions across various species including humans, rats, and dogs, signifies the drug's extensive metabolic pathway, which is crucial for its pharmacokinetics and pharmacodynamics (Drug Metabolism and Disposition, 2005).
Physical Properties Analysis
Ziprasidone hydrochloride's physical properties, such as its solubility and crystalline form, play a pivotal role in its bioavailability and therapeutic efficacy. Innovations in formulation, including amorphous, nanocrystalline, and crystalline forms, aim to enhance its absorption, particularly in the fasted state, to mitigate the food effect observed with conventional formulations. Such advancements underscore the continuous efforts to optimize ziprasidone's pharmacokinetic profile for improved patient outcomes (International Journal of Pharmaceutics, 2012).
Scientific Research Applications
Enhancing Oral Bioavailability : A study by (Xu et al., 2019) found that a combination of Plasdone-S630 and HPMCAS-HF in hot-melt extrusion of ziprasidone hydrochloride solid dispersion enhances its oral bioavailability and eliminates the food effect.
Treating Schizophrenia : (Huang, 2009) highlighted that ziprasidone hydrochloride has better long-term efficacy in treating cognitive flexibility in schizophrenia compared to haloperidol. Furthermore, (Daniel & Copeland, 2000) noted its potential as a novel antipsychotic with minimal side effects for treating schizophrenia and schizoaffective disorder.
Pediatric Bipolar Disorder : According to (Mazza et al., 2020), ziprasidone shows promise in treating bipolar disorder in children and adolescents, though more research is needed.
Veterinary Use : A study by (de Souza et al., 2021) demonstrated its effectiveness in reducing behavioral disorders and seizure episodes in dogs with neurological disorders without significant sedation.
Unique Receptor Binding Profile : (Schmidt et al., 2001) emphasized ziprasidone's unique receptor binding profile, making it effective in treating schizophrenia symptoms with low side effects, cognitive deficits, and weight gain.
Neuroprotective Effects : (Kam et al., 2012) found that ziprasidone has neuroprotective effects in a rat model of ischemic stroke, improving neurological functions and reducing infarct size.
Atypical Antipsychotic Agent : As noted in (American journal of health-system pharmacy, 2002), ziprasidone hydrochloride is an atypical antipsychotic agent, acting as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.
Alternative to Haloperidol : (Hirsch & Power, 1999) found that ziprasidone is an effective alternative to haloperidol for long-term treatment of stable outpatients with schizophrenia.
Bipolar Disorder Treatment : (Sacchetti et al., 2011) and (Greenberg & Citrome, 2007) discussed ziprasidone's efficacy and safety in treating manic and mixed episodes in bipolar disorder patients, with potential as a first-line treatment for some patients.
Safety And Hazards
Ziprasidone has several side effects, including dizziness, drowsiness, weakness, headache, nausea, vomiting, trouble swallowing, weight gain, feeling restless or being unable to sit still, tremors, involuntary muscle movements, vision problems, or runny nose . It should not be used if you have a heart rhythm disorder, long QT syndrome, uncontrolled heart failure, or if you have recently had a heart attack .
Future Directions
The future directions of Ziprasidone treatment involve improving the reliability of delivering medications for schizophrenia. This includes the development of new formulation approaches such as orally dispersible tablets . Additionally, strategies such as cross-titration and abrupt change are being considered to improve the efficacy of the drug .
properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDBKBRIBJLNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153762 | |
Record name | Ziprasidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geodon | |
CAS RN |
122883-93-6 | |
Record name | Ziprasidone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122883-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ziprasidone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122883936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziprasidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIPRASIDONE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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